

Synthesis and molecular weight of Diethoxy(methyl)vinylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Diethoxy(methyl)vinylsilane

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An In-depth Technical Guide to the Synthesis and Molecular Properties of **Diethoxy(methyl)vinylsilane**

Executive Summary

Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry.^{[1][2]} Its bifunctional nature, featuring a reactive vinyl group and hydrolyzable ethoxy groups, allows it to act as a crucial coupling agent, crosslinker, and surface modifier. This guide provides a comprehensive overview of its molecular characteristics, established synthesis methodologies, and analytical characterization. We will delve into the mechanistic principles behind its synthesis, offering field-proven insights into experimental choices and providing detailed protocols for its preparation and analysis. This document is intended for researchers and chemical engineers engaged in the development and application of silane-based materials.

Introduction: The Versatility of Diethoxy(methyl)vinylsilane

Organosilanes are a class of compounds that form a critical bridge between inorganic and organic materials. **Diethoxy(methyl)vinylsilane**, also known by synonyms such as methylvinyl-diethoxysilane and ethenyl-diethoxymethylsilane, is a prominent member of this family.^{[3][4]} Its structure is key to its functionality:

- Vinyl Group ($-\text{CH}=\text{CH}_2$): This unsaturated moiety is susceptible to polymerization and other addition reactions, making it an ideal monomer for creating polysiloxanes and for grafting onto organic polymer backbones.[2]
- Diethoxy Groups ($-\text{OCH}_2\text{CH}_3$): These groups can be hydrolyzed to form reactive silanol ($-\text{Si}-\text{OH}$) groups. These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane ($\text{Si}-\text{O}-\text{Si}$) or $\text{Si}-\text{O}-\text{Metal}$ bonds.[5]

This dual reactivity makes it an indispensable component in the production of adhesives, sealants, coatings, and composites, where it enhances adhesion, improves mechanical strength, and imparts desirable surface properties.[4][5] It is used in the microelectronics industry for encapsulating resins and in the development of advanced sensors.[2]

Molecular Structure and Physicochemical Properties

The precise molecular weight and physical properties of **Diethoxy(methyl)vinylsilane** are fundamental to its application, influencing its reactivity, handling, and processing characteristics.

Molecular Formula: $\text{C}_7\text{H}_{16}\text{O}_2\text{Si}$ [1]

Molecular Weight: 160.29 g/mol [1][3]

The IUPAC name for this compound is diethoxy(methyl)(vinyl)silane.[6] Its key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	5507-44-8	[1]
Molecular Weight	160.29 g/mol	[1][3]
Appearance	Colorless Liquid	[7]
Boiling Point	133-134 °C (lit.)	[2][7]
Density	0.858 g/mL at 25 °C (lit.)	[2][7]
Refractive Index (n _{20/D})	1.401 (lit.)	[2][7]
Flash Point	17 °C (62.6 °F) - closed cup	[7]

Synthesis of Diethoxy(methyl)vinylsilane: Pathways and Protocols

The synthesis of **Diethoxy(methyl)vinylsilane** can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired purity, scalability, and economic considerations. The two most prevalent and scientifically robust methods are hydrosilylation and the Grignard reaction.

Method 1: Catalytic Hydrosilylation (Addition Reaction)

Hydrosilylation is arguably the most direct and atom-economical route for forming vinylsilanes. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in acetylene.

Causality of Experimental Choice: The synthesis of **Diethoxy(methyl)vinylsilane** via this route starts with methyldiethoxysilane ($\text{H-Si}(\text{CH}_3)(\text{OC}_2\text{H}_5)_2$) and acetylene ($\text{HC}\equiv\text{CH}$). The reaction requires a catalyst to proceed at a practical rate. Platinum-based catalysts, such as chloroplatinic acid (H_2PtCl_6) or Karstedt's catalyst, are highly effective and widely used in industrial settings due to their high activity, which allows for mild reaction conditions and high yields.[8] The catalyst facilitates the formation of a silicon-vinyl bond with high regioselectivity, preferentially adding the silyl group to a terminal carbon.

Experimental Protocol: Hydrosilylation Synthesis

Objective: To synthesize **Diethoxy(methyl)vinylsilane** from methyldiethoxysilane and acetylene.

Materials:

- Methyldiethoxysilane (MDES)
- Acetylene gas (purified and dried)
- Chloroplatinic acid catalyst solution (e.g., in isopropanol)
- An inert solvent (e.g., Toluene)
- A promoter/inhibitor (e.g., polymethylvinylsiloxane) to control reactivity[8]

Equipment:

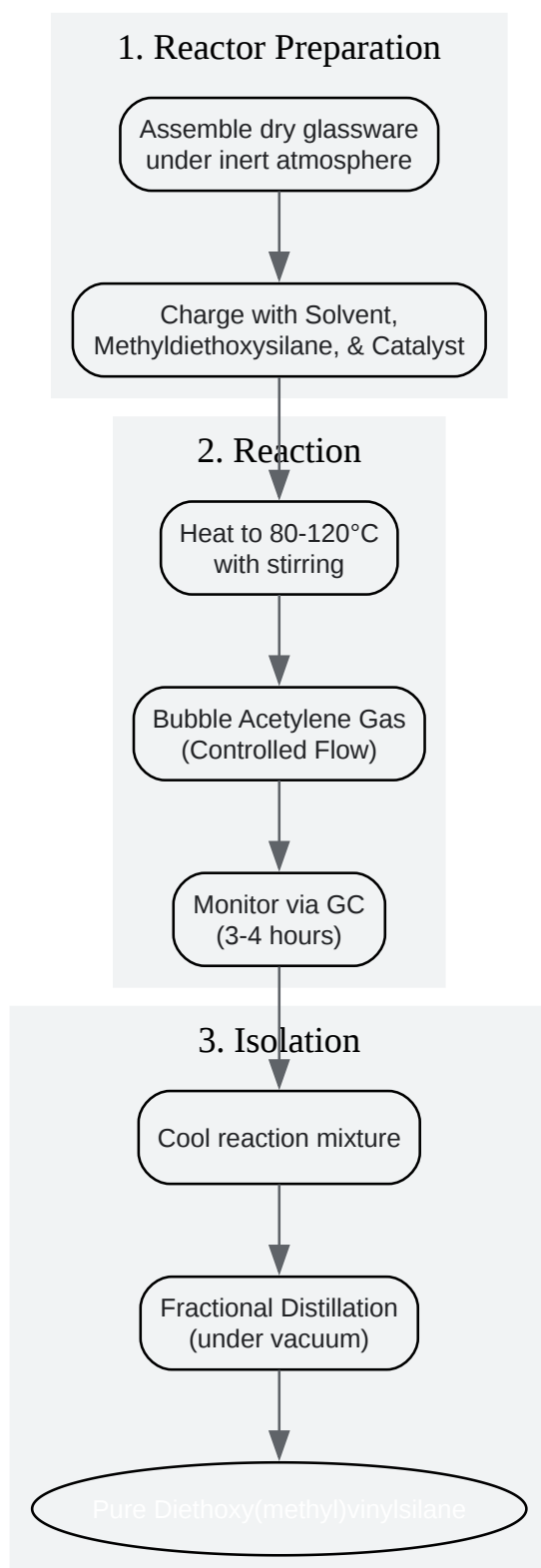
- A three-necked flask equipped with a condenser, thermometer, and gas inlet tube.
- Magnetic stirrer and heating mantle.
- Gas flow meter and regulator.

Procedure:

- **Reactor Setup:** Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.
- **Charging the Reactor:** Charge the three-necked flask with the inert solvent (e.g., 20 mL Toluene), methyldiethoxysilane (e.g., 20 mL), the promoter, and the chloroplatinic acid catalyst (e.g., 1.2×10^{-5} mol).[8]
- **Reaction Conditions:** Begin stirring and heat the mixture to the target reaction temperature, typically between 80-120°C.[8]
- **Acetylene Addition:** Purified and dried acetylene gas is bubbled into the reaction mixture at a controlled flow rate (e.g., 40-200 mL/min).[8] The flow rate is critical; too slow a rate will limit the reaction, while too high a rate can lead to incomplete conversion and safety hazards.

- **Monitoring the Reaction:** The reaction is typically monitored by Gas Chromatography (GC) to track the consumption of methyldiethoxysilane. The reaction is run for several hours (e.g., 3-4 hours) until completion.[8]
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled. The product, **Diethoxy(methyl)vinylsilane**, is then isolated from the solvent and any high-boiling point side products by fractional distillation under reduced pressure.

Diagram: Hydrosilylation Synthesis Workflow



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Caption: Workflow for the synthesis of **Diethoxy(methyl)vinylsilane** via hydrosilylation.

Method 2: Grignard Reaction

The Grignard reaction provides a classic organometallic approach to forming carbon-silicon bonds. This method involves the reaction of a Grignard reagent, in this case, vinylmagnesium halide, with a suitable silane precursor.

Causality of Experimental Choice: The most common precursor for this synthesis is dichlorodiethoxysilane or trichloromethylsilane followed by alcoholysis. However, a more direct route involves reacting vinylmagnesium bromide ($\text{CH}_2=\text{CHMgBr}$) with methyldiethoxychlorosilane ($\text{Cl-Si}(\text{CH}_3)(\text{OC}_2\text{H}_5)_2$). The highly nucleophilic vinyl group from the Grignard reagent displaces the chloride on the silicon atom. Tetrahydrofuran (THF) is the preferred solvent as it effectively solvates the Grignard reagent.^[9] The order of addition is crucial; adding the Grignard reagent to the silane (reverse addition) is often preferred to control the reaction and minimize side products when partial substitution is desired.^[9]

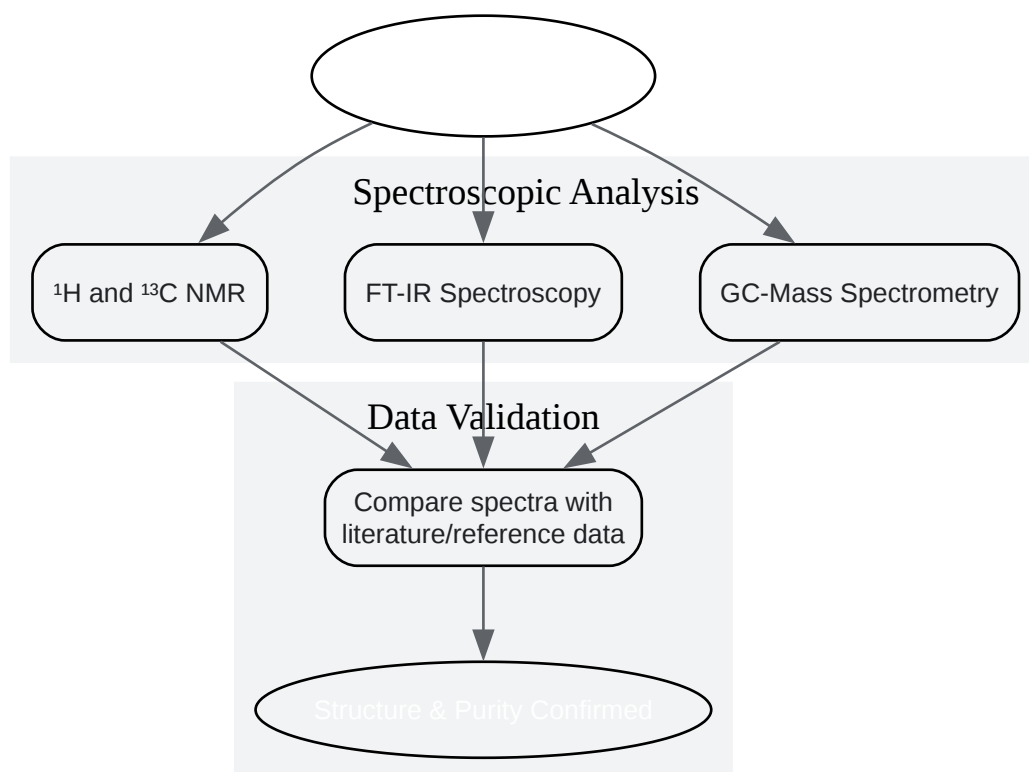
Purification and Characterization

Regardless of the synthetic route, the crude product must be purified and its identity confirmed.

- Purification: Fractional distillation is the standard method for purifying liquid **Diethoxy(methyl)vinylsilane**. Its boiling point of 133-134 °C allows for effective separation from lower-boiling solvents and higher-boiling side products or unreacted starting materials.^[7]
- Characterization: A suite of spectroscopic techniques is employed to confirm the structure and purity of the final product.

Technique	Expected Observations for Diethoxy(methyl)vinylsilane
^1H NMR	Signals corresponding to the vinyl protons (typically in the 5.8-6.2 ppm range), the ethoxy group's quartet and triplet (around 3.8 and 1.2 ppm, respectively), and the methyl group's singlet (around 0.2 ppm).
^{13}C NMR	Resonances for the vinyl carbons (approx. 130-140 ppm), the ethoxy carbons (~58 and 18 ppm), and the methyl carbon (a negative value, e.g., ~ -5 ppm). [10] [11]
FT-IR	Characteristic peaks for C=C stretching of the vinyl group (~1600 cm^{-1}), Si-O-C stretching (~1080-1100 cm^{-1}), and C-H stretching (~2900-3100 cm^{-1}). [4] [12]
Mass Spec (GC-MS)	The molecular ion peak (M^+) at $m/z = 160$. A characteristic fragmentation pattern including the loss of ethoxy or methyl groups. [3]

Diagram: Product Analysis Workflow



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- To cite this document: BenchChem. [Synthesis and molecular weight of Diethoxy(methyl)vinylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346783#synthesis-and-molecular-weight-of-diethoxy-methyl-vinylsilane]

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